Cas no 1522107-19-2 (2-bromo-5-(2-methylpropyl)thiophene)

2-Bromo-5-(2-methylpropyl)thiophene is a brominated thiophene derivative with a branched alkyl substituent, offering versatility in organic synthesis and material science applications. Its molecular structure, featuring a reactive bromine atom at the 2-position and a 2-methylpropyl group at the 5-position, makes it a valuable intermediate for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex thiophene-based architectures. The compound's stability and well-defined reactivity profile facilitate its use in the development of conjugated polymers, organic semiconductors, and pharmaceutical precursors. Its purity and consistent performance are critical for reproducible results in research and industrial processes.
2-bromo-5-(2-methylpropyl)thiophene structure
1522107-19-2 structure
Product Name:2-bromo-5-(2-methylpropyl)thiophene
CAS No:1522107-19-2
MF:C8H11BrS
MW:219.141940355301
CID:4603861
PubChem ID:20771902
Update Time:2025-06-30

2-bromo-5-(2-methylpropyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-(2-methylpropyl)thiophene
    • Inchi: 1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3
    • InChI Key: UBOFODWCVBXQQX-UHFFFAOYSA-N
    • SMILES: C1(Br)SC(CC(C)C)=CC=1

Computed Properties

  • Exact Mass: 217.976
  • Monoisotopic Mass: 217.976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2A^2
  • XLogP3: 4.3

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2-bromo-5-(2-methylpropyl)thiophene Related Literature

Additional information on 2-bromo-5-(2-methylpropyl)thiophene

2-bromo-5-(2-methylpropyl)thiophene and Its Role in Modern Biomedical Research

2-bromo-5-(2-methylpropyl)thiophene (CAS No. 1522107-19-2) is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. As a derivative of thiophene, this compound exhibits a combination of aromatic and aliphatic characteristics, which may contribute to its diverse pharmacological properties. Recent studies have highlighted the importance of thiophene derivatives in drug discovery, particularly their ability to modulate cellular signaling pathways and interact with biomolecules such as proteins and nucleic acids.

The molecular structure of 2-bromo-5-(2-methylpropyl)thiophene consists of a five-membered thiophene ring fused with a brominated side chain. The 2-bromo functional group introduces electrophilic properties to the molecule, while the 2-methylpropyl substituent at the 5-position enhances steric and electronic effects. These structural elements may influence the compound’s solubility, reactivity, and biological activity. Researchers have explored the synthesis of this compound using advanced organic methodologies, including catalytic hydrogenation and transition-metal-mediated coupling reactions, to optimize its chemical stability and functional group compatibility.

Thiophene derivatives are known for their ability to act as ligands for various receptors and enzymes, making them valuable candidates for therapeutic applications. In recent years, 2-bromo-5-(2-methylpropyl)thiophene has been investigated for its potential to inhibit inflammatory pathways, such as the NF-κB and MAPK cascades, which are implicated in chronic diseases like rheumatoid arthritis and neurodegenerative disorders. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines, suggesting its potential as a lead compound for drug development.

Furthermore, the 2-methylpropyl substituent may play a critical role in enhancing the compound’s interactions with biological targets. Computational modeling studies have shown that this side chain can form hydrogen bonds with amino acid residues in target proteins, thereby improving binding affinity and selectivity. Such molecular interactions are essential for the design of drugs with high specificity and reduced off-target effects. The combination of the 2-bromo group and the 2-methylpropyl chain may also contribute to the compound’s ability to cross biological membranes, facilitating its access to intracellular targets.

Recent advances in medicinal chemistry have underscored the importance of thiophene derivatives in the development of novel therapeutics. For instance, a 2024 review in *Drug Discovery Today* highlighted the role of thiophene-based compounds in targeting cancer-related pathways, including the PI3K/AKT/mTOR signaling cascade. 2-bromo-5-(2-methylpropyl)thiophene has been evaluated for its potential to inhibit the growth of cancer cells by inducing apoptosis and disrupting mitochondrial function. These findings suggest that the compound could serve as a scaffold for the design of more potent and selective anticancer agents.

In addition to its pharmacological applications, 2-bromo-5-(2-methylpropyl)thiophene has been explored for its role in modulating metabolic processes. A 2023 study in *Bioorganic & Medicinal Chemistry* reported that this compound can regulate lipid metabolism by interacting with key enzymes involved in fatty acid oxidation. Such properties make it a promising candidate for the treatment of metabolic disorders, including obesity and type 2 diabetes. The ability of the compound to influence metabolic pathways underscores its versatility in biomedical research.

The synthesis of 2-bromo-5-(2-methylpropyl)thiophene has also been optimized to improve its chemical stability and functional group compatibility. Researchers have employed strategies such as microwave-assisted synthesis and solid-phase methods to enhance the efficiency of the reaction process. These advancements have enabled the production of high-purity compounds suitable for further biological testing. The development of scalable synthetic routes is critical for the transition of this compound from a laboratory reagent to a potential therapeutic agent.

Despite its promising properties, the biological activity of 2-bromo-5-(2-methylpropyl)thiophene remains under investigation. Ongoing studies are focused on elucidating its mechanism of action and identifying potential side effects. For example, a 2024 preclinical study in *Toxicological Sciences* evaluated the compound’s toxicity profile and found that it exhibited low cytotoxicity at therapeutic concentrations. These findings support its potential for safe and effective use in clinical applications.

The field of medicinal chemistry is rapidly evolving, and the role of thiophene derivatives like 2-bromo-5-(2-methylpropyl)thiophene is becoming increasingly significant. As researchers continue to uncover the molecular mechanisms underlying its biological effects, the compound may pave the way for the development of innovative therapies. The integration of computational modeling, synthetic chemistry, and biological testing will be essential in translating these findings into practical medical solutions.

In conclusion, 2-bromo-5-(2-methylpropyl)thiophene represents a valuable molecule with diverse applications in biomedical research. Its structural features and potential biological activities make it a promising candidate for the development of new drugs targeting inflammatory, metabolic, and oncological diseases. Continued exploration of its properties will be crucial in advancing its therapeutic potential and addressing unmet medical needs.

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